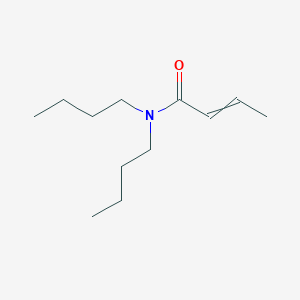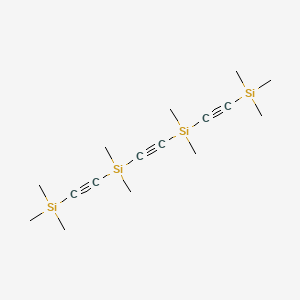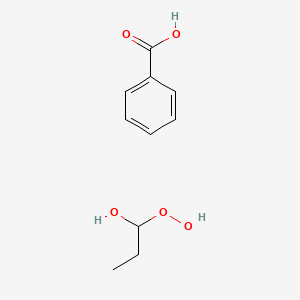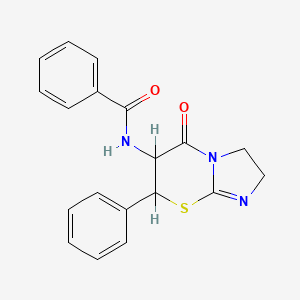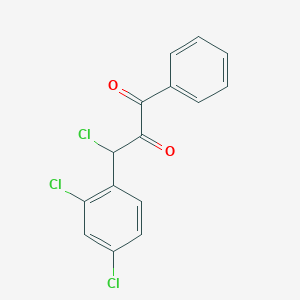
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a propane-1,2-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione typically involves the chlorination of phenylpropane-1,2-dione derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency.
化学反应分析
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
科学研究应用
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione: shares similarities with other aromatic ketones, such as benzophenone and acetophenone derivatives.
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a single phenyl group attached to a carbonyl group.
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of phenyl groups in this compound confer unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features distinguish it from other similar compounds and make it valuable for specialized applications in research and industry.
属性
CAS 编号 |
141625-28-7 |
|---|---|
分子式 |
C15H9Cl3O2 |
分子量 |
327.6 g/mol |
IUPAC 名称 |
3-chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-7-11(12(17)8-10)13(18)15(20)14(19)9-4-2-1-3-5-9/h1-8,13H |
InChI 键 |
DQFAURULCWFUJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


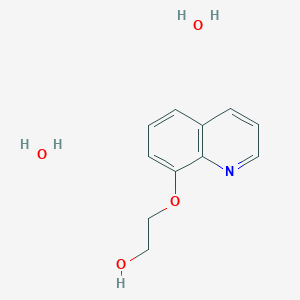
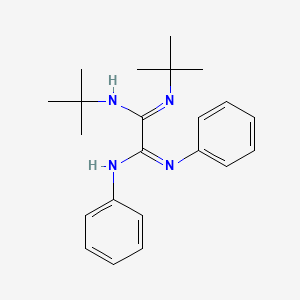
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
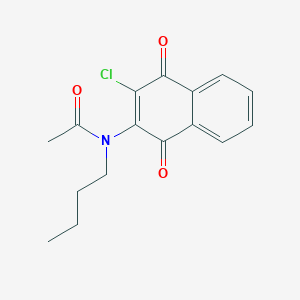
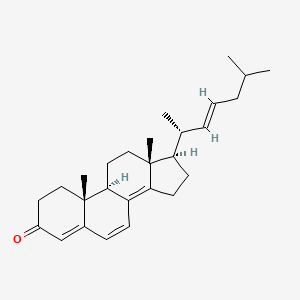
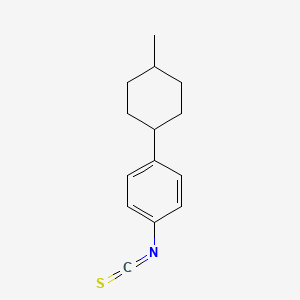
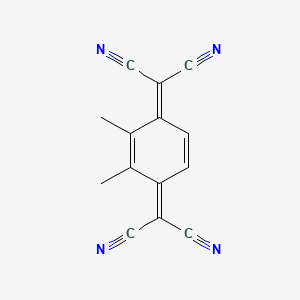
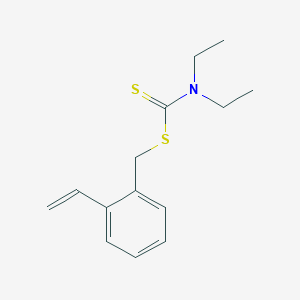

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
